molecular formula C6H5ClN2O2 B1397950 4-Amino-2-chloronicotinic acid CAS No. 1018678-38-0

4-Amino-2-chloronicotinic acid

Cat. No.: B1397950
CAS No.: 1018678-38-0
M. Wt: 172.57 g/mol
InChI Key: KSWQBRYDZAEYQP-UHFFFAOYSA-N
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Description

4-Amino-2-chloronicotinic acid is an organic compound with the molecular formula C₆H₅ClN₂O₂. It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a chlorine atom at the 2-position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloronicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the chlorination of the N-oxide of nicotinic acid, followed by amination. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and amination processes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods are preferred for their scalability and ability to produce high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

4-Amino-2-chloronicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine substituents on the pyridine ring influence its binding affinity and specificity. The compound can modulate enzymatic activity and receptor signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinic acid: Lacks the amino group at the 4-position.

    4-Amino-3-chloronicotinic acid: Chlorine atom is at the 3-position instead of the 2-position.

    4-Amino-2-methylpyridine-3-carboxylic acid: Methyl group replaces the chlorine atom.

Uniqueness

4-Amino-2-chloronicotinic acid is unique due to the specific positioning of the amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-amino-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWQBRYDZAEYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267644
Record name 4-Amino-2-chloro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018678-38-0
Record name 4-Amino-2-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018678-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-chloro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-amino-2-chloronicotinate (21.0 g, 112.9 mmol) and LiOH (10.3 g, 247.5 mmol) was taken in a mixture of dioxane:MeOH:water (3:2:1, ml) and the reaction mixture was heated to 85° C. for 2 hours. The solvent was evaporated under reduced pressure, the residue was dissolved in minimum volume of water and acidified (up to pH 4) with saturated citric acid. The aqueous solution was concentrated until precipitation just started. The mixture was allowed to stand overnight at 10° C. for complete precipitation. The resultant white solid was collected by filtration and recrystallized from isopropyl alcohol-hexane to afford 4-amino-2-chloronicotinic acid (13 g, 66% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.59 (d, 1H), 6.47 (d, 1H), 6.37 (brs, 2H).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
dioxane MeOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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